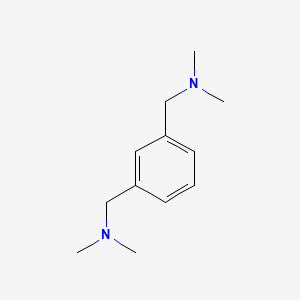

1,3-Bis(dimethylaminomethyl)benzene

Description

Properties

IUPAC Name |

1-[3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWLQMIJGBZEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19851-44-6 | |

| Record name | 1,3-Bis(dimethylaminomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(dimethylaminomethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with formaldehyde and dimethylamine under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,3-Bis(dimethylaminomethyl)benzene often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(dimethylaminomethyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: It can participate in substitution reactions, where the dimethylaminomethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

1,3-Bis(dimethylaminomethyl)benzene has the molecular formula . Its structure features two dimethylaminomethyl groups attached to a benzene ring, which contributes to its reactivity and utility in chemical processes. The compound is known for its high viscosity and low yellowing properties when used as a curing agent, making it suitable for various industrial applications.

Applications in Polymer Chemistry

-

Curing Agent for Epoxy Resins

- 1,3-Bis(dimethylaminomethyl)benzene is widely used as a curing agent in epoxy resin formulations. Its ability to rapidly react with epoxy compounds allows for the development of strong and durable materials at ambient temperatures. This property is particularly beneficial in coatings and adhesives where quick curing is essential .

-

Synthesis of Polyamides

- The compound serves as a monomer in the synthesis of polyamides through catalytic dehydrogenation processes. It facilitates the formation of poly(vinylogous urethane) vitrimers, which are materials that exhibit both thermosetting and thermoplastic properties . This versatility makes it valuable in producing high-performance materials used in automotive and aerospace industries.

- Ligands in Organometallic Chemistry

Case Study 1: Epoxy Resin Formulations

Research has demonstrated that incorporating 1,3-Bis(dimethylaminomethyl)benzene into epoxy formulations results in significantly lower viscosity compared to traditional amines. This characteristic allows for easier processing and application while maintaining rapid cure times even under adverse conditions .

| Property | Traditional Amines | 1,3-Bis(dimethylaminomethyl)benzene |

|---|---|---|

| Viscosity | High | Low |

| Cure Time | Longer | Rapid |

| Yellowing | High | Low |

Case Study 2: Polyamide Synthesis

In studies focusing on polyamide production, 1,3-Bis(dimethylaminomethyl)benzene was shown to enhance the mechanical properties of the resulting polymers. The incorporation of this compound led to improved tensile strength and thermal stability, making it suitable for demanding applications .

Safety Considerations

While 1,3-Bis(dimethylaminomethyl)benzene offers numerous advantages in industrial applications, it is important to note that it poses certain health risks. The compound is classified as hazardous, causing severe skin burns and eye damage upon contact. Proper safety protocols must be adhered to when handling this material .

Mechanism of Action

The mechanism of action of 1,3-Bis(dimethylaminomethyl)benzene involves its interaction with various molecular targets. The dimethylaminomethyl groups can participate in nucleophilic and electrophilic reactions, allowing the compound to act as a versatile intermediate in chemical synthesis. The specific pathways and targets depend on the context of its use, such as in catalysis or as a ligand .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and physical properties of 1,3-Bis(dimethylaminomethyl)benzene and its analogs:

*Inferred based on structural analysis.

Key Observations:

- Electronic Effects: The dimethylaminomethyl groups in the target compound donate electrons more effectively than methoxymethyl (–CH₂OCH₃) or bromomethyl (–CH₂Br) groups. This enhances the benzene ring’s activation toward electrophilic substitution compared to brominated analogs .

- Steric Hindrance: The methylene (–CH₂–) spacer in 1,3-Bis(dimethylaminomethyl)benzene increases steric bulk compared to N,N,N',N'-tetramethylbenzene-1,3-diamine, which lacks the spacer .

1,3-Bis(methoxymethyl)benzene

- Reactivity: Methoxymethyl groups activate the benzene ring for electrophilic substitution but are less nucleophilic than dimethylaminomethyl groups.

- Applications : Used as a solvent or intermediate in organic synthesis due to its stability .

1,3-Bis(aminomethyl)benzene

- Reactivity : Primary amines (–CH₂NH₂) are highly basic and participate in Schiff base formation or metal coordination.

- Applications : Acts as a chelating agent in coordination chemistry and a precursor for pharmaceuticals .

1,3-Bis(bromomethyl)benzene

- Reactivity : Bromine substituents enable nucleophilic substitution (e.g., alkylation) or elimination reactions.

- Applications : Key intermediate in synthesizing polymers or cross-linking agents .

N,N,N',N'-Tetramethylbenzene-1,3-diamine

- Reactivity: Direct dimethylamino groups (–N(CH₃)₂) enhance electron density but limit steric flexibility.

- Applications : Used as a ligand in palladium-catalyzed coupling reactions .

Target Compound (1,3-Bis(dimethylaminomethyl)benzene)

- Reactivity : Tertiary amines stabilize metal complexes via lone-pair donation. The methylene spacer allows flexible coordination geometry.

- Applications: Potential use in C–H bond functionalization (similar to N,O-bidentate directing groups in ) and polymer cross-linking.

Biological Activity

1,3-Bis(dimethylaminomethyl)benzene, commonly known as N,N'-(1,3-xylylene)bis(dimethylamine), is an organic compound with the molecular formula CHN. It features two dimethylaminomethyl groups attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

1,3-Bis(dimethylaminomethyl)benzene is synthesized through several methods, typically involving the reaction of benzene with formaldehyde and dimethylamine under acidic conditions. This compound is a colorless to light yellow liquid at room temperature and has a molecular weight of 192.30 g/mol .

Synthesis Methods

- Laboratory Synthesis : Reaction of benzene with formaldehyde and dimethylamine in the presence of hydrochloric acid as a catalyst.

- Industrial Production : Optimized for higher yields using controlled reaction parameters.

The biological activity of 1,3-Bis(dimethylaminomethyl)benzene can be attributed to its ability to interact with various biological targets. The dimethylaminomethyl groups allow for nucleophilic and electrophilic reactions, making it a versatile intermediate in biochemical processes.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes by binding to active sites, thus altering their function.

- Ligand Properties : It acts as a ligand in the formation of organometallic complexes, which may have implications in catalysis and drug design .

Case Studies

- Curare-like Activity : Research has shown that derivatives of compounds similar to 1,3-Bis(dimethylaminomethyl)benzene exhibit myorelaxant activity in animal models. These findings suggest potential applications in muscle relaxation therapies .

- Metalloenzyme Catalysis : Studies involving artificial metalloenzymes have utilized this compound as a ligand to enhance catalytic efficiency in biochemical reactions .

Applications in Research and Industry

1,3-Bis(dimethylaminomethyl)benzene has several applications across different fields:

- Chemistry : Used as a reagent in organic synthesis and as a ligand in organometallic chemistry.

- Biology : Investigated for its interactions with biomolecules and potential therapeutic effects.

- Medicine : Ongoing research aims to explore its use in developing new drugs targeting various diseases.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3-Bis(dimethylaminomethyl)benzene | Structure | Enzyme inhibitor; muscle relaxant |

| 2-(Diethylaminomethyl)phenyl bromide | Structure | Similar reactivity; less studied |

| 1,4-Dimethylbenzene | Structure | Lacks biological activity |

Q & A

Q. How to design a robust assay for evaluating its chelating properties?

- Methodological Answer :

- Titrate with metal salts (e.g., CuCl) in methanol/water (9:1). Monitor UV-Vis absorbance shifts (e.g., λ 250–300 nm for ligand-metal charge transfer).

- Calculate binding constants (K) via Benesi-Hildebrand plots. Validate with Job’s method to determine stoichiometry.

- Compare with EDTA as a reference chelator to benchmark efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.